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Compound of Interest

Compound Name:
(4-BENZYL-MORPHOLIN-2-

YLMETHYL)-DIMETHYL-AMINE

Cat. No.: B054866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the

novel compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. This

document details the putative synthesis, spectroscopic characterization, and potential

biological significance of this molecule, offering valuable insights for its application in

pharmaceutical research and development.

Chemical Structure and Properties
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a substituted morpholine

derivative featuring a benzyl group attached to the morpholine nitrogen, and a

dimethylaminomethyl substituent at the 2-position of the morpholine ring. The presence of the

morpholine scaffold, a privileged structure in medicinal chemistry, suggests potential biological

activity.[1][2] The benzyl and dimethylamino moieties are expected to influence its lipophilicity,

receptor binding affinity, and metabolic stability.

Table 1: Predicted Physicochemical Properties
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Property Value Source

Molecular Formula C₁₄H₂₂N₂O Calculated

Molecular Weight 234.34 g/mol Calculated

XLogP3 1.8 Predicted

Hydrogen Bond Donor Count 0 Predicted

Hydrogen Bond Acceptor

Count
3 Predicted

Rotatable Bond Count 4 Predicted

Synthesis and Characterization
While a specific synthetic protocol for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-
AMINE has not been detailed in peer-reviewed literature, a plausible synthetic route can be

proposed based on established methodologies for the synthesis of related 4-benzyl-morpholine

derivatives.

Proposed Synthetic Protocol
A potential synthesis could involve a multi-step process starting from commercially available

reagents. One possible route is the N-benzylation of a suitable morpholine precursor followed

by the introduction of the dimethylaminomethyl group at the C-2 position.

Experimental Workflow: Proposed Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b054866?utm_src=pdf-body
https://www.benchchem.com/product/b054866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Commercially Available Morpholine-2-methanol

Protection of the hydroxyl group

N-Benzylation with Benzyl Bromide

Deprotection of the hydroxyl group

Oxidation to the aldehyde

Reductive amination with Dimethylamine

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-
DIMETHYL-AMINE.

Spectroscopic Data (Predicted)
The structural elucidation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Based on the analysis of
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structurally similar compounds found in patent literature, a predicted set of spectral data is

presented below.[3]

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25-7.40 m 5H Ar-H (benzyl)

3.85-3.95 m 1H O-CH₂ (morpholine)

3.60-3.70 m 1H O-CH₂ (morpholine)

3.55 s 2H N-CH₂-Ph (benzyl)

2.80-2.90 m 1H N-CH₂ (morpholine)

2.65-2.75 m 1H N-CH₂ (morpholine)

2.50-2.60 m 1H
CH-CH₂N

(morpholine)

2.30-2.45 m 2H CH₂-N(CH₃)₂

2.25 s 6H N(CH₃)₂

2.00-2.10 m 1H N-CH₂ (morpholine)

1.80-1.90 m 1H N-CH₂ (morpholine)

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

138.0 Ar-C (quaternary, benzyl)

129.0 Ar-CH (benzyl)

128.5 Ar-CH (benzyl)

127.0 Ar-CH (benzyl)

70.0 O-CH₂ (morpholine)

67.0 CH-CH₂N (morpholine)

62.0 N-CH₂-Ph (benzyl)

60.0 CH₂-N(CH₃)₂

54.0 N-CH₂ (morpholine)

45.0 N(CH₃)₂

Mass Spectrometry (Predicted)
Mass spectrometry would be employed to confirm the molecular weight and to gain further

structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

m/z Ion

235.18 [M+H]⁺

144.11 [M - C₇H₇]⁺

91.05 [C₇H₇]⁺ (benzyl cation)

58.07 [C₃H₈N]⁺ (dimethylaminomethyl cation)

Potential Biological Activity and Signaling Pathways
Substituted morpholines are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The structural features of (4-
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BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE suggest that it may interact with

various biological targets. For instance, the benzylmorpholine core is found in compounds

designed as dual serotonin and norepinephrine reuptake inhibitors.[3]

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible

hypothesis is that this molecule could modulate a kinase-mediated signaling pathway. One

such pathway of significant interest in drug development is the PI3K/Akt/mTOR pathway, which

is frequently dysregulated in cancer.

Hypothesized Signaling Pathway Interaction
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Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Conclusion
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(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a compound of interest for

further investigation in the field of medicinal chemistry. This guide provides a foundational

understanding of its structure, a proposed synthetic strategy, and predicted analytical data to

aid in its definitive characterization. The hypothesized interaction with key signaling pathways,

such as the PI3K/Akt/mTOR pathway, warrants experimental validation and could open new

avenues for the development of novel therapeutic agents. Further research is essential to fully

elucidate the structure-activity relationship and therapeutic potential of this and related

substituted morpholine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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